![molecular formula C12H14ClHgNO2 B12545534 Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury CAS No. 144642-72-8](/img/structure/B12545534.png)
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom. The specific structure of this compound includes a chloro group, a nitroso group, and a propan-2-yl group attached to a phenyl ring, which is further connected to a mercury atom through an oxopropyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury typically involves the reaction of a phenyl derivative with a mercury-containing reagent. One common method involves the use of mercuric chloride (HgCl2) as the mercury source. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury can undergo various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under appropriate conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are often employed.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine compound.
Substitution: The major products are the corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: It is used in the production of certain polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury involves its interaction with biological molecules. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, which is the basis for its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of a propan-2-yl group.
Phenylmercury: Contains a phenyl group directly bonded to the mercury atom.
Uniqueness
Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitroso group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
144642-72-8 |
|---|---|
Molekularformel |
C12H14ClHgNO2 |
Molekulargewicht |
440.29 g/mol |
IUPAC-Name |
chloro-[3-(2-nitroso-4-propan-2-ylphenyl)-3-oxopropyl]mercury |
InChI |
InChI=1S/C12H14NO2.ClH.Hg/c1-4-12(14)10-6-5-9(8(2)3)7-11(10)13-15;;/h5-8H,1,4H2,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
OGPQSHAJOGPQIP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)CC[Hg]Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


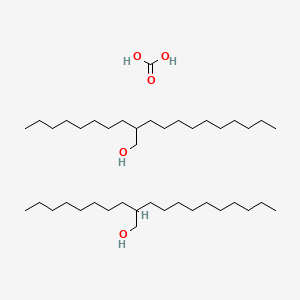
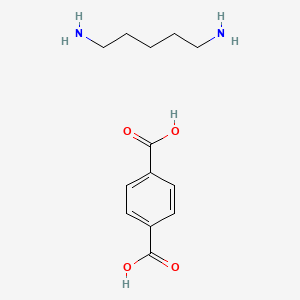
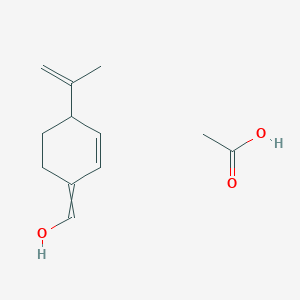
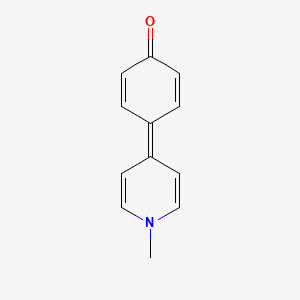
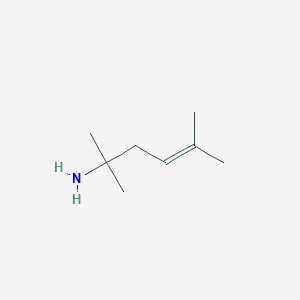
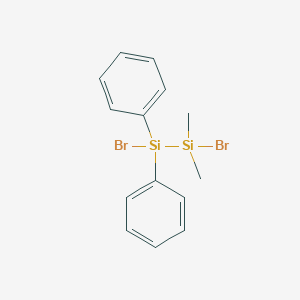
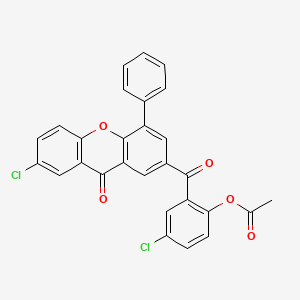

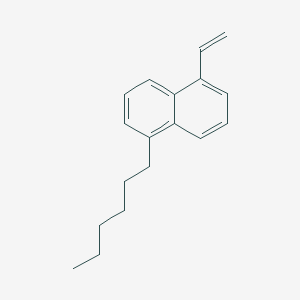
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
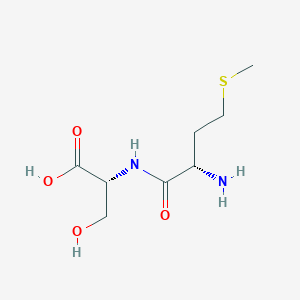
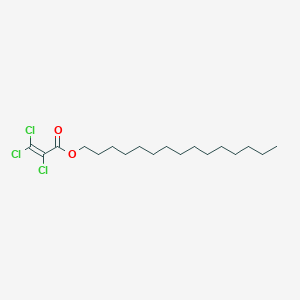
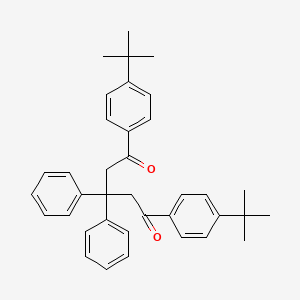
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
